molecular formula C15H23N5O2 B2798861 8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione CAS No. 385419-46-5

8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B2798861
CAS No.: 385419-46-5
M. Wt: 305.382
InChI Key: QOCLIZZHAAXPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione is a xanthine derivative characterized by substitutions at the N1, N3, N7, and C8 positions of the purine backbone. Its structure includes:

  • N1 and N3: Methyl groups, common in xanthine derivatives to modulate solubility and receptor binding.
  • N7: A 3-methyl-butyl (isopentyl) group, which enhances lipophilicity and influences pharmacokinetic properties.

This compound is synthesized via sequential alkylation and amination reactions. For instance, N1- and N3-methylation is achieved using alkyl halides and a base (e.g., Cs₂CO₃ in DMF), followed by nucleophilic substitution at C8 with allylamine derivatives .

Properties

IUPAC Name

1,3-dimethyl-7-(3-methylbutyl)-8-(prop-2-enylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-6-8-16-14-17-12-11(20(14)9-7-10(2)3)13(21)19(5)15(22)18(12)4/h6,10H,1,7-9H2,2-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCLIZZHAAXPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Alkylation: The initial step involves the alkylation of a purine derivative with an appropriate alkyl halide to introduce the 3-methyl-butyl group.

    Methylation: Finally, methylation of the purine ring at the 1 and 3 positions is achieved using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the purine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Allylamine for nucleophilic substitution, alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on cellular processes and as a probe for investigating purine metabolism.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting Enzymes: The compound can inhibit enzymes involved in purine metabolism, affecting nucleotide synthesis and cellular functions.

    Modulating Receptors: It may bind to purinergic receptors, influencing signal transduction pathways and cellular responses.

    Interfering with DNA/RNA: The compound can intercalate into DNA or RNA, disrupting their structure and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and biological activities of 8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione with related xanthine derivatives:

Compound Name Substituents (Positions) Key Activities/Findings References
Target Compound N1, N3: CH₃; N7: 3-methyl-butyl; C8: allylamino Synthetic pathway established; potential inferred from analogs (e.g., cardiovascular)
BI 1356 (Linagliptin) N7: but-2-ynyl; C8: 3-aminopiperidin-1-yl DPP-4 inhibitor; superior potency and sustained action in diabetes models
8-(2-Morpholin-4-yl-ethylamino) derivative C8: morpholin-ethylamino; N7: hydroxy-piperazinyl Prophylactic antiarrhythmic activity (ED₅₀ = 55); weak α-adrenoreceptor affinity
1,3-Dimethyl-7-(6-piperidin-hexyl) derivative N7: piperidin-hexyl Acetylcholinesterase inhibition (IC₅₀ = 0.17 µM), surpassing caffeine hybrids
8-Decylsulfanyl-7-isopentyl derivative C8: decylsulfanyl; N7: isopentyl Not explicitly reported; sulfanyl groups may enhance metabolic stability
8-Benzylamino derivative C8: benzylamino Hypotensive activity; weak α₁-adrenoreceptor affinity (Ki = 0.225 µM)

Key Structural Comparisons :

  • N7 Substitution : The 3-methyl-butyl group in the target compound contrasts with longer chains (e.g., but-2-ynyl in BI 1356) or polar groups (e.g., hydroxy-piperazinyl in antiarrhythmic derivatives). Larger N7 substituents often improve target selectivity and plasma half-life .
  • C8 Substitution: Allylamino groups (target compound) vs. aminopiperidine (BI 1356) or sulfanyl groups (8-decylsulfanyl). Allylamino may offer intermediate lipophilicity, balancing membrane permeability and solubility .

Biological Activity

8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione is a purine derivative with potential biological significance. Its structure includes an allylamino group and a dimethyl substitution, which may influence its pharmacological properties. This article explores its biological activity, including toxicity studies, pharmacodynamics, and potential therapeutic applications.

  • Molecular Formula : C₁₉H₂₅N₅O₂
  • Molecular Weight : 353.44 g/mol
  • CAS Number : 78960-38-0

Acute Toxicity Studies

Acute toxicity is often the first step in evaluating the safety of new compounds. A study conducted on various derivatives of 3,7-dihydro-1H-purine-2,6-dione assessed their toxicity in white rats. The results indicated that the LD50 values for these compounds ranged from 536 to 1403 mg/kg, classifying them as low-toxicity compounds (class IV) according to the Sidorov classification system .

Table 1: LD50 Values of Related Compounds

Compound No.LD50 (mg/kg)Toxicity Class
1953IV
2536IV
3752IV
.........
201403IV

The biological activity of purine derivatives like 8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione can be attributed to their interaction with cellular receptors and enzymes. These compounds often exhibit effects on:

  • Adenosine receptors : Modulating neurotransmitter release and influencing cardiovascular functions.
  • Enzymatic pathways : Acting as inhibitors or substrates for enzymes involved in nucleic acid metabolism.

Pharmacodynamic Properties

Research indicates that purine derivatives can exhibit a range of pharmacodynamic effects:

  • Antitumor Activity : Some studies suggest that modifications in the purine structure can enhance cytotoxic effects against cancer cell lines.
  • Antiviral Properties : Certain derivatives have shown promise in inhibiting viral replication mechanisms.

Case Studies

  • Antitumor Efficacy : A study demonstrated that a related compound exhibited significant cytotoxicity against human lung cancer cells (A549) with an IC50 value of approximately 5 µM. This suggests that structural modifications can lead to enhanced anticancer properties .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of purine derivatives in models of neurodegeneration, indicating that these compounds may help mitigate oxidative stress and neuronal apoptosis .

Q & A

Q. What are the optimal synthetic routes for 8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione, and how do reaction conditions influence yield?

The synthesis of structurally analogous purine derivatives (e.g., 8-cyclohexylamino or 8-benzylamino variants) typically involves nucleophilic substitution or condensation reactions. Key steps include:

  • Allylamino group introduction : Reacting brominated purine precursors with allylamine under inert conditions (e.g., nitrogen atmosphere) using polar aprotic solvents like DMF or THF .
  • Temperature control : Maintaining 60–80°C for 12–24 hours to ensure complete substitution .
  • Catalyst selection : Triethylamine or DMAP (4-dimethylaminopyridine) enhances reaction efficiency by neutralizing acidic byproducts .
    Yield optimization : Purity (>95%) is achievable via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the critical spectral markers?

  • FTIR : Key peaks include:
    • 1680–1700 cm⁻¹ (C=O stretching of dione groups) .
    • 3200–3350 cm⁻¹ (N-H stretching from allylamino or alkylamino substituents) .
  • NMR :
    • ¹H NMR : Methyl groups at positions 1 and 3 appear as singlets (δ 3.2–3.6 ppm). Allylamino protons show splitting patterns (δ 5.0–5.8 ppm) .
    • ¹³C NMR : Carbonyl carbons (C2, C6) resonate at δ 155–165 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 435.5 for benzylamino analogs) confirm molecular weight .

Q. How does the substitution pattern at positions 7 and 8 affect solubility and stability in aqueous buffers?

  • Position 7 (3-methyl-butyl group) : The hydrophobic side chain reduces aqueous solubility but enhances lipid membrane permeability. Stability in PBS (pH 7.4) is moderate (t₁/₂ ~8 hours at 25°C) .
  • Position 8 (allylamino group) : The polar amino group improves solubility in DMSO or ethanol-water mixtures (1:1 v/v). However, allyl groups may undergo oxidation under prolonged light exposure, requiring storage in amber vials .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Conflicting bioactivity data (e.g., IC₅₀ variability in enzyme inhibition assays) often arise from:

  • Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentrations >1% can denature proteins) .
  • Protein source variability : Recombinant vs. native enzymes may exhibit altered binding kinetics .
    Mitigation :
  • Standardize protocols (e.g., ITC for binding affinity measurements) .
  • Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Docking studies : The purine core interacts with ATP-binding pockets (e.g., kinases). Modifying the allylamino group’s steric bulk (e.g., cyclohexyl vs. benzyl) alters binding to hydrophobic subpockets .
  • MD simulations : Predict stability of ligand-receptor complexes. For example, the 3-methyl-butyl group at position 7 may stabilize interactions with allosteric sites in PDE inhibitors .
    Validation : Synthesize top-ranked virtual hits and test via SPR or enzymatic assays .

Q. What mechanistic insights explain the compound’s covalent binding to nucleophilic targets?

The allylamino group can act as a Michael acceptor, forming covalent bonds with cysteine residues in enzymes (e.g., kinases or proteases).

  • Kinetic studies : Pseudo-first-order kinetics (kₒbₛ) confirm time-dependent inhibition .
  • Mass spectrometry : Detect adduct formation (e.g., +72 Da shift from glutathione conjugation) .
    Caution : Off-target effects require assessment via proteome-wide activity-based profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.